Dimethyl cis,trans-muconate
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Overview
Description
Dimethyl cis,trans-muconate is an organic compound derived from muconic acid. It is a diester of muconic acid, where the carboxyl groups are esterified with methanol. This compound is notable for its conjugated double bonds, which make it a valuable intermediate in various chemical processes, particularly in the synthesis of polymers and other high-value chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl cis,trans-muconate can be synthesized through the isomerization of cis,cis-muconic acid. The process involves the esterification of muconic acid with methanol, followed by isomerization. One common method involves using iodine as a catalyst. For example, a mixture of dimethyl muconate, methanol, and a catalytic amount of iodine is heated to reflux for several hours to achieve the desired isomerization .
Industrial Production Methods
Industrial production of this compound typically involves biocatalytic processes. Recombinant microorganisms are used to convert renewable carbon sources into cis,cis-muconic acid, which is then isomerized to the cis,trans form. This method is advantageous due to its sustainability and the use of renewable resources .
Chemical Reactions Analysis
Types of Reactions
Dimethyl cis,trans-muconate undergoes various chemical reactions, including:
Isomerization: The compound can be isomerized to its trans,trans form using iodine as a catalyst.
Polymerization: It can be polymerized to form unsaturated polyesters, which are valuable in the production of various materials.
Diels-Alder Reactions: The conjugated double bonds make it suitable for Diels-Alder reactions, leading to the formation of cyclic compounds.
Common Reagents and Conditions
Iodine: Used as a catalyst for isomerization reactions.
Methanol: Commonly used as a solvent and reactant in esterification processes.
Major Products
Trans,trans-Dimethyl Muconate: Formed through isomerization.
Unsaturated Polyesters: Produced through polymerization reactions.
Cyclic Compounds: Resulting from Diels-Alder reactions.
Scientific Research Applications
Dimethyl cis,trans-muconate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl cis,trans-muconate involves its conjugated double bonds, which make it highly reactive in various chemical processes. The compound can undergo isomerization, polymerization, and Diels-Alder reactions due to the presence of these double bonds. The molecular targets and pathways involved include the interaction with catalysts like iodine and enzymes that facilitate these reactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl cis,cis-muconate: Another isomer of dimethyl muconate, which has different reactivity and properties.
Dimethyl trans,trans-muconate: The fully trans isomer, which is more stable and has different applications.
Fumaric Acid Esters: Similar in structure and reactivity, used in similar applications.
Uniqueness
Dimethyl cis,trans-muconate is unique due to its specific isomeric form, which provides distinct reactivity and properties compared to its cis,cis and trans,trans counterparts. Its ability to undergo various chemical reactions and its applications in sustainable chemistry make it a valuable compound in both research and industry .
Properties
CAS No. |
1733-37-5 |
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Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
dimethyl (2Z,4E)-hexa-2,4-dienedioate |
InChI |
InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4+ |
InChI Key |
PXYBXMZVYNWQAM-CIIODKQPSA-N |
Isomeric SMILES |
COC(=O)/C=C/C=C\C(=O)OC |
Canonical SMILES |
COC(=O)C=CC=CC(=O)OC |
Origin of Product |
United States |
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